Cas no 1337675-10-1 (3-(2,4,5-trimethylphenyl)methylpyrrolidine)

3-(2,4,5-Trimethylphenyl)methylpyrrolidine is a pyrrolidine derivative featuring a substituted phenylmethyl group, which enhances its potential utility in pharmaceutical and chemical synthesis applications. The trimethylphenyl moiety contributes to increased lipophilicity, potentially improving membrane permeability in bioactive compounds. This structure may serve as a valuable intermediate in the development of receptor-targeting molecules or as a building block for more complex heterocyclic systems. Its well-defined aromatic substitution pattern allows for selective functionalization, offering versatility in synthetic pathways. The compound's stability under standard conditions makes it suitable for further derivatization or incorporation into larger molecular frameworks.
3-(2,4,5-trimethylphenyl)methylpyrrolidine structure
1337675-10-1 structure
商品名:3-(2,4,5-trimethylphenyl)methylpyrrolidine
CAS番号:1337675-10-1
MF:C14H21N
メガワット:203.32324385643
CID:6121754
PubChem ID:83532224

3-(2,4,5-trimethylphenyl)methylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-(2,4,5-trimethylphenyl)methylpyrrolidine
    • EN300-1858382
    • 3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
    • 1337675-10-1
    • インチ: 1S/C14H21N/c1-10-6-12(3)14(7-11(10)2)8-13-4-5-15-9-13/h6-7,13,15H,4-5,8-9H2,1-3H3
    • InChIKey: NQHBFQZVWGSGOB-UHFFFAOYSA-N
    • ほほえんだ: N1CCC(CC2C=C(C)C(C)=CC=2C)C1

計算された属性

  • せいみつぶんしりょう: 203.167399674g/mol
  • どういたいしつりょう: 203.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12Ų

3-(2,4,5-trimethylphenyl)methylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1858382-10g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
10g
$4236.0 2023-09-18
Enamine
EN300-1858382-0.25g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1858382-0.5g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1858382-2.5g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1858382-1.0g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
1g
$1172.0 2023-05-26
Enamine
EN300-1858382-5.0g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
5g
$3396.0 2023-05-26
Enamine
EN300-1858382-0.1g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1858382-0.05g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1858382-1g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
1g
$986.0 2023-09-18
Enamine
EN300-1858382-5g
3-[(2,4,5-trimethylphenyl)methyl]pyrrolidine
1337675-10-1
5g
$2858.0 2023-09-18

3-(2,4,5-trimethylphenyl)methylpyrrolidine 関連文献

3-(2,4,5-trimethylphenyl)methylpyrrolidineに関する追加情報

Introduction to 3-(2,4,5-trimethylphenyl)methylpyrrolidine (CAS No. 1337675-10-1)

3-(2,4,5-trimethylphenyl)methylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1337675-10-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a bulky 2,4,5-trimethylphenyl group appended to the pyrrolidine core introduces unique steric and electronic properties, making this molecule a subject of intense study for its pharmacological profile.

The 2,4,5-trimethylphenyl moiety is a key structural feature that influences the compound's solubility, metabolic stability, and interaction with biological targets. This aromatic group provides a hydrophobic surface that can enhance binding affinity to specific enzymes or receptors. In recent years, the exploration of such substituted pyrrolidine compounds has been driven by their potential as scaffolds for novel therapeutic agents. The combination of the pyrrolidine ring and the trimethylbenzene derivative creates a molecular framework that is both rigid and flexible, allowing for structural modifications that fine-tune biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-(2,4,5-trimethylphenyl)methylpyrrolidine with high precision. Molecular docking studies have revealed that this compound exhibits promising interactions with various protein targets, including enzymes involved in metabolic pathways and signaling cascades relevant to neurological disorders. The trimethylphenyl group's ability to engage in π-stacking interactions further enhances its potential as a drug candidate by stabilizing protein-ligand complexes.

In the realm of medicinal chemistry, the synthesis of 3-(2,4,5-trimethylphenyl)methylpyrrolidine has been optimized through multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrrolidine-polyaromatic system efficiently. These synthetic approaches not only improve yield but also allow for easy functionalization at multiple sites, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

The pharmacological evaluation of 3-(2,4,5-trimethylphenyl)methylpyrrolidine has shown intriguing results in preclinical models. Initial studies suggest that this compound may possess neuroprotective properties by modulating glutamate receptor activity and reducing oxidative stress. The unique spatial arrangement of substituents in its structure may contribute to its ability to interact with multiple targets simultaneously, a phenomenon known as polypharmacicity. Such multifunctional interactions are increasingly recognized as a key strategy in developing drugs with enhanced therapeutic efficacy and reduced side effects.

Furthermore, the chemical stability of 3-(2,4,5-trimethylphenyl)methylpyrrolidine under various conditions has been thoroughly investigated. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been utilized to assess its purity and degradation pathways. These studies are crucial for understanding how the compound behaves in different environments, including during storage and formulation into drug products.

The potential applications of 3-(2,4,5-trimethylphenyl)methylpyrrolidine extend beyond traditional pharmaceuticals. Researchers are exploring its utility in agrochemicals and specialty chemicals where its structural motifs could provide novel solutions for crop protection or material science applications. The compound's resistance to environmental degradation makes it an attractive candidate for formulations designed to withstand harsh conditions.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for derivatives of 3-(2,4,5-trimethylphenyl)methylpyrrolidine. The integration of artificial intelligence (AI) into drug discovery processes is particularly promising for identifying new analogs with optimized properties. AI-driven virtual screening can rapidly sift through vast chemical libraries to pinpoint candidates with high binding affinity and favorable pharmacokinetic profiles.

The regulatory landscape for novel compounds like 3-(2,4,5-trimethylphenyl)methylpyrrolidine is evolving to accommodate innovative therapeutic approaches. Regulatory agencies are increasingly focused on expedited pathways for drugs targeting unmet medical needs. This shift has created a favorable environment for early-stage research into compounds such as this one, which show promise in addressing complex diseases through novel mechanisms.

In conclusion,3-(2,4,5-trimethylphenyl)methylpyrrolidine (CAS No. 1337675-10-1) represents a compelling example of how structural innovation can lead to discoveries with significant therapeutic potential. Its unique combination of chemical features positions it as a valuable tool for both academic research and industrial development. As our understanding of biological systems continues to grow,this compound and its derivatives will undoubtedly play an important role in shaping the future of medicine.

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